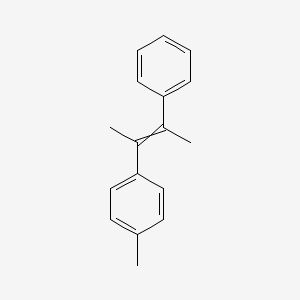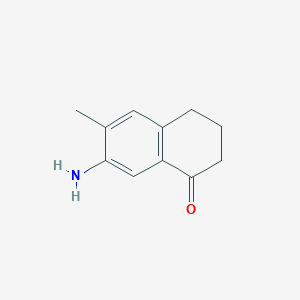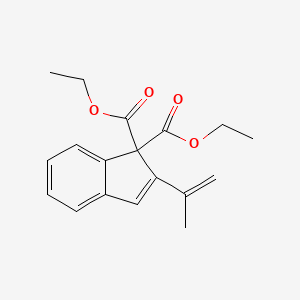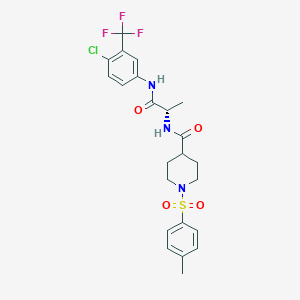
C23H25ClF3N3O4S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C23H25ClF3N3O4S Tianeptine . It is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Tianeptine has a unique pharmacological profile compared to other antidepressants, as it acts as a selective serotonin reuptake enhancer rather than an inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves several steps:
Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Reaction Steps:
Industrial Production Methods
Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.
化学反应分析
Types of Reactions
Tianeptine undergoes several types of chemical reactions, including:
Oxidation: Tianeptine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.
Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized metabolites of Tianeptine.
Reduction Products: Reduced forms of Tianeptine with modified functional groups.
Substitution Products: Halogenated derivatives of Tianeptine.
科学研究应用
Tianeptine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.
Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.
Industry: Used in the pharmaceutical industry for the production of antidepressant medications.
作用机制
Tianeptine exerts its effects through several mechanisms:
Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.
Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.
Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.
相似化合物的比较
Similar Compounds
Amitriptyline: Another tricyclic antidepressant but acts as a serotonin reuptake inhibitor.
Imipramine: Similar to Amitriptyline, it inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action compared to Tianeptine.
Uniqueness of Tianeptine
Mechanism of Action: Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants that typically inhibit serotonin reuptake.
Neuroplasticity: Its ability to promote neuroplasticity is a distinctive feature that contributes to its therapeutic effects.
属性
分子式 |
C23H25ClF3N3O4S |
|---|---|
分子量 |
532.0 g/mol |
IUPAC 名称 |
N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1 |
InChI 键 |
PNRHLPQJENIGJX-HNNXBMFYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


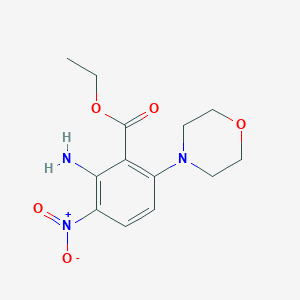
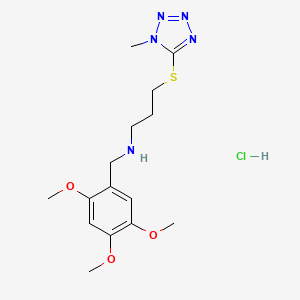
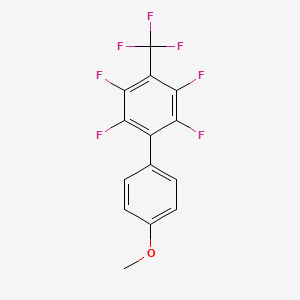

![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
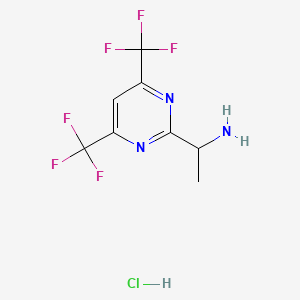
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)
![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
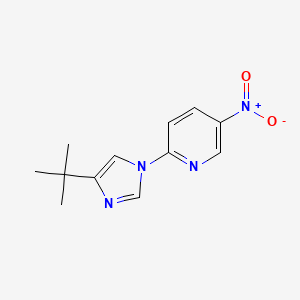

![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
